Torachrysone Torachrysone Torachrysone, also known as nakahalene or nitrosophenylurea, belongs to the class of organic compounds known as naphthols and derivatives. These are naphthalene derivatives carrying one or more hydroxyl (-OH) groups at any ring position. Torachrysone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, torachrysone is primarily located in the membrane (predicted from logP). Outside of the human body, torachrysone can be found in coffee and coffee products, herbs and spices, and pulses. This makes torachrysone a potential biomarker for the consumption of these food products.
Torachrysone is a member of naphthols.
Brand Name: Vulcanchem
CAS No.: 22649-04-3
VCID: VC20804008
InChI: InChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3
SMILES: CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O)OC
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol

Torachrysone

CAS No.: 22649-04-3

Cat. No.: VC20804008

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Torachrysone - 22649-04-3

Specification

Description Torachrysone, also known as nakahalene or nitrosophenylurea, belongs to the class of organic compounds known as naphthols and derivatives. These are naphthalene derivatives carrying one or more hydroxyl (-OH) groups at any ring position. Torachrysone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, torachrysone is primarily located in the membrane (predicted from logP). Outside of the human body, torachrysone can be found in coffee and coffee products, herbs and spices, and pulses. This makes torachrysone a potential biomarker for the consumption of these food products.
Torachrysone is a member of naphthols.
CAS No. 22649-04-3
Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name 1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone
Standard InChI InChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3
Standard InChI Key BIJOPUWEMBBDEG-UHFFFAOYSA-N
SMILES CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O)OC
Canonical SMILES CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O)OC
Appearance Yellow powder
Melting Point 214-215°C

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